(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one
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Overview
Description
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the use of a cyclopentanone derivative as the starting material. The synthetic route typically includes the following steps:
Formation of the cyclopentanone ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the cyclopentanone ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 2-phenylethyl group: This can be achieved through a Grignard reaction, where the intermediate product is reacted with phenylethylmagnesium bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-ol: A similar compound with an alcohol group instead of a ketone group.
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentane: A similar compound with a fully saturated cyclopentane ring.
Uniqueness
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both 4-methoxyphenyl and 2-phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
824390-78-5 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C20H22O2/c1-22-18-12-9-17(10-13-18)20-16(11-14-19(20)21)8-7-15-5-3-2-4-6-15/h2-6,9-10,12-13,16,20H,7-8,11,14H2,1H3/t16-,20-/m0/s1 |
InChI Key |
UPUZAIQZLRXKSM-JXFKEZNVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)CCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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